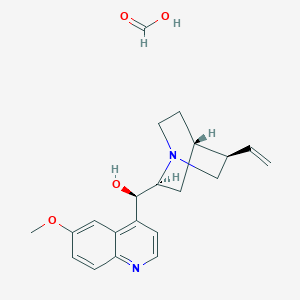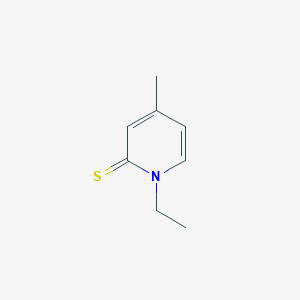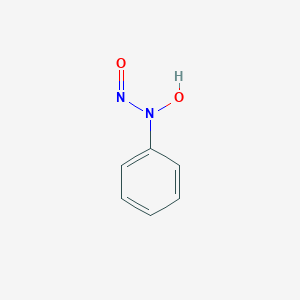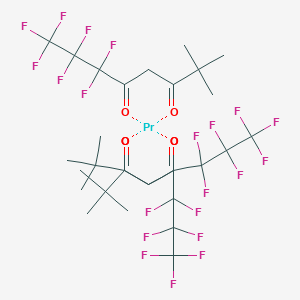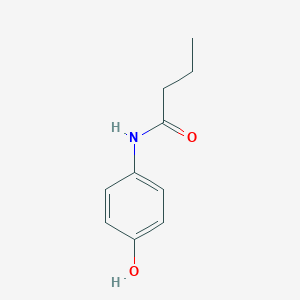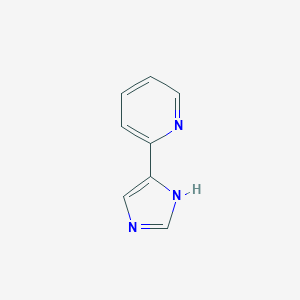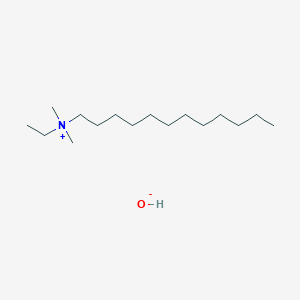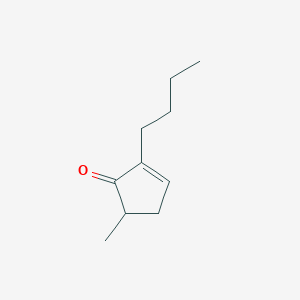
Dilithium;tetrachlorocopper(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dilithium tetrachlorocopper(II), also known as CuLi2Cl4, is a chemical compound that has been utilized as a catalyst in various organic reactions. It is particularly noted for its efficiency in the oxidative homocoupling of functionalized Grignard reagents, where it facilitates the conversion of a wide range of halides into homocoupled products with good to excellent yields .
Synthesis Analysis
The synthesis of dilithium tetrachlorocopper(II) and its derivatives can be achieved through different methods. For instance, the compound has been prepared by reacting n-butyllithium with tetrachlorothiophene to yield 2,5-dilithiodichlorothiophene, which can then be converted to a dicopper derivative . Additionally, the synthesis of a dilithium salt of a tetrahydroxydisiloxane has been reported, showcasing the versatility of dilithium compounds in forming dimeric structures with coordinating lithium atoms .
Molecular Structure Analysis
The molecular structure of dilithium compounds can vary significantly. For example, the dilithium salt of tetrahydroxydisiloxane forms a dimeric motif with diastereomeric silicon atoms in the solid state . In another case, the dilithium 1,4-disilacyclohexa-2,5-diene-1,4-diide adopts a boat conformation in its six-membered ring . These structural variations are crucial as they can influence the reactivity and stability of the compounds.
Chemical Reactions Analysis
Dilithium tetrachlorocopper(II) is particularly effective in catalyzing oxidative homocoupling reactions, as demonstrated in the synthesis of homocoupled products from functionalized Grignard reagents . The reactivity of dilithium compounds extends to the formation of dimetallic compounds, as seen in the preparation of dimetallic derivatives from tetrachlorothiophene .
Physical and Chemical Properties Analysis
The physical and chemical properties of dilithium compounds are often characterized by their crystal structures and thermal behaviors. For instance, the crystal structure of dilithium piperazinium(2+) selenate tetrahydrate has been solved, revealing a triclinic space group with specific lattice parameters . The vibrational spectra and thermal behavior of these compounds have been studied using various spectroscopic and thermoanalytical methods, providing insights into their stability and reactivity .
科学的研究の応用
Summary of the Application
CRYSTALS-Dilithium is an efficient post-quantum digital signature scheme based on lattice cryptography. It has been selected as the primary algorithm for standardization by the National Institute of Standards and Technology .
Methods of Application or Experimental Procedures
In this work, a high-throughput GPU implementation of Dilithium was presented. For individual operations, a range of computational and memory optimizations were employed to overcome sequential constraints, reduce memory usage and IO latency, address bank conflicts, and mitigate pipeline stalls .
Results or Outcomes
The implementation demonstrated throughputs of 575k and 1409k operations per second for signing and verification procedures, respectively, on an A100 GPU .
2. Electrochemical Performance of Dilithium 2-Aminoterephthalate
Summary of the Application
The redox potential of lithium terephthalate Li2TP anode material is controlled by functionalizing its terephthalate backbone with an electron-donating amino group .
Methods of Application or Experimental Procedures
The two Li-organic electrode materials, Li2TP and Li2TP-NH2, are fabricated as crystalline thin films from gaseous precursors using the atomic/molecular layer deposition (ALD/MLD) technique .
Results or Outcomes
The amino-functionalized material possesses a previously unknown crystal structure. The ALD/MLD fabrication yields in situ lithiated active electrode materials without any conductive additives or binders .
3. Catalyst in Organic Synthesis
Summary of the Application
Dilithium tetrachlorocopper(II) is used as a catalyst in organic synthesis. It is often used in a solution of tetrahydrofuran (THF) at a concentration of about 2.5% .
Methods of Application or Experimental Procedures
The catalyst is typically added to the reaction mixture in a solution of THF. The exact procedures and conditions can vary depending on the specific reaction .
Results or Outcomes
The use of dilithium tetrachlorocopper(II) as a catalyst can improve the efficiency of various organic reactions .
4. Implementing Dilithium on Reconfigurable Hardware
Summary of the Application
Dilithium is implemented on reconfigurable hardware for cryptographic applications .
Methods of Application or Experimental Procedures
A fundamental part of Dilithium is the application of SHAKE-128 and SHAKE-256, both as hash function or as Extendable-Output Function (XOF). Both functions use the same Keccak permutation with the same state size of 1500 bits but a different rate r, which either is 1344 bits for SHAKE-128 or 1088 bits for SHAKE-256 .
Results or Outcomes
The implementation of Dilithium on reconfigurable hardware provides a secure and efficient solution for cryptographic applications .
5. Catalyst in Coupling Reactions
Summary of the Application
Dilithium tetrachlorocopper(II) is used as a catalyst in coupling reactions. It is often used in a solution of tetrahydrofuran (THF) at a concentration of about 2.5% .
Methods of Application or Experimental Procedures
The catalyst is typically added to the reaction mixture in a solution of THF. The exact procedures and conditions can vary depending on the specific reaction .
Results or Outcomes
The use of dilithium tetrachlorocopper(II) as a catalyst can improve the efficiency of various coupling reactions .
6. Implementing Dilithium on Reconfigurable Hardware
Summary of the Application
Dilithium is implemented on reconfigurable hardware for cryptographic applications .
Methods of Application or Experimental Procedures
A fundamental part of Dilithium is the application of SHAKE-128 and SHAKE-256, both as hash function or as Extendable-Output Function (XOF). Both functions use the same Keccak permutation with the same state size of 1500 bits but a different rate r, which either is 1344 bits for SHAKE-128 or 1088 bits for SHAKE-256 .
Results or Outcomes
The implementation of Dilithium on reconfigurable hardware provides a secure and efficient solution for cryptographic applications .
Safety And Hazards
Dilithium Tetrachlorocopper (II) is highly flammable and harmful if swallowed . It causes skin and serious eye irritation . It may cause damage to organs through prolonged or repeated exposure . It is suspected of causing cancer . Safety precautions include not breathing dust/fume/gas/mist/vapors/spray, not eating, drinking or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .
Relevant Papers One paper describes an efficient procedure for the oxidative homocoupling of functionalized Grignard reagents using a catalytic amount of Dilithium Tetrachlorocopper (II) in the presence of pure .
特性
IUPAC Name |
dilithium;tetrachlorocopper(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.Cu.2Li/h4*1H;;;/q;;;;+2;2*+1/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJWWBBBSCXJMS-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].Cl[Cu-2](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4CuLi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 11074879 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

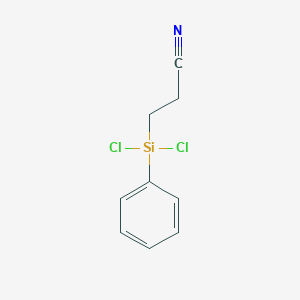
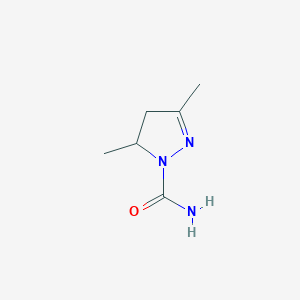
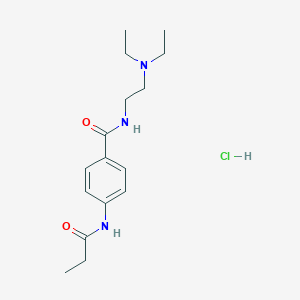


![1-Benzyl-2,3,4,9-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B93810.png)
